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molecular formula C12H9NO2 B1587831 4-(Pyridin-3-yloxy)benzaldehyde CAS No. 87626-41-3

4-(Pyridin-3-yloxy)benzaldehyde

Cat. No. B1587831
M. Wt: 199.2 g/mol
InChI Key: VNZCKMVWWJJZIL-UHFFFAOYSA-N
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Patent
US07176204B2

Procedure details

By the similar procedure to that in Referential example 6, using 3-hydroxypyridine and 4-hydroxybenzaldehyde as starting materials, the title compound was obtained as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.O[C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1>>[CH:13]([C:12]1[CH:15]=[CH:16][C:9]([O:1][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[CH:10][CH:11]=1)=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OC=2C=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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